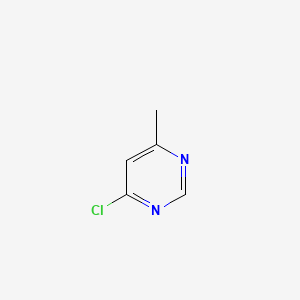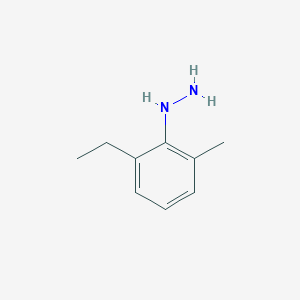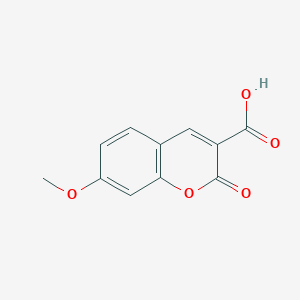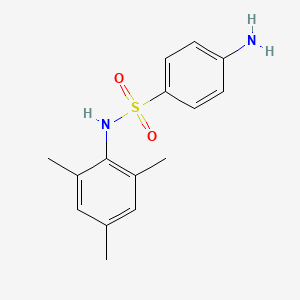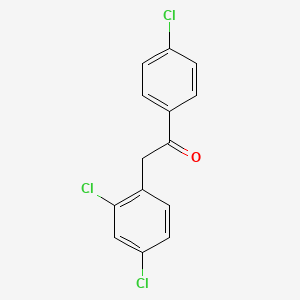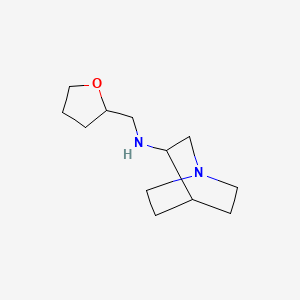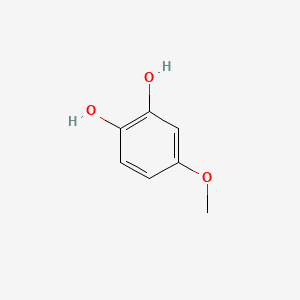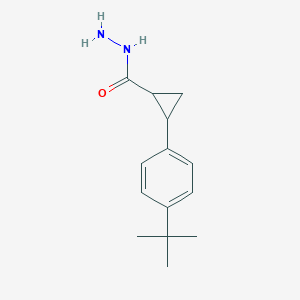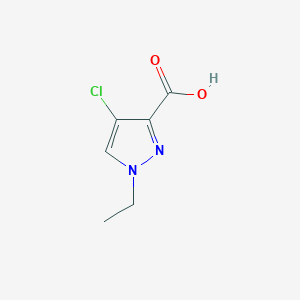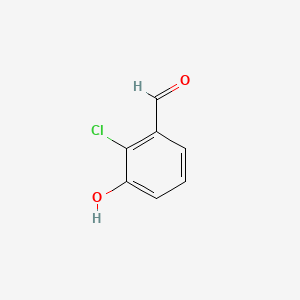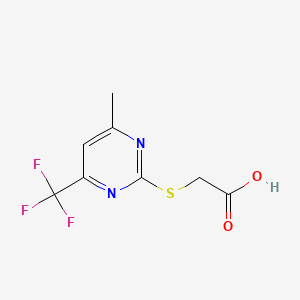
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a trifluoromethyl group at the 6-position The thioacetic acid moiety is attached to the 2-position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced via selective alkylation and trifluoromethylation reactions, respectively.
Thioacetic Acid Attachment: The thioacetic acid moiety is attached to the pyrimidine ring through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs and environmental impact.
化学反应分析
Types of Reactions
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thio-substituted pyrimidine derivatives.
科学研究应用
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of ((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
((4-Methyl-2-pyrimidinyl)thio)acetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
((6-Trifluoromethyl-2-pyrimidinyl)thio)acetic acid: Lacks the methyl group, affecting its reactivity and interaction with biological targets.
Uniqueness
((4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)acetic acid is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
88768-46-1 |
|---|---|
分子式 |
C8H6F3N2O2S- |
分子量 |
251.21 g/mol |
IUPAC 名称 |
2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C8H7F3N2O2S/c1-4-2-5(8(9,10)11)13-7(12-4)16-3-6(14)15/h2H,3H2,1H3,(H,14,15)/p-1 |
InChI 键 |
CFISBGQUGUUNRD-UHFFFAOYSA-M |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)O)C(F)(F)F |
规范 SMILES |
CC1=CC(=NC(=N1)SCC(=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


